4-[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether
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Overview
Description
4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether is a complex organic compound featuring a unique triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether typically involves multi-step organic reactions. The key steps include the formation of the triazolopyrimidine core, followed by functionalization with furylmethyl and phenyl methyl ether groups. Common reagents used in these reactions include various halogenated aromatics and nitrogen anion intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenated compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether stands out due to its specific functional groups and the unique arrangement of its triazolopyrimidine scaffold.
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H19N5O2/c1-13-14(2)25(11-17-5-4-10-28-17)20-18(13)21-23-19(24-26(21)12-22-20)15-6-8-16(27-3)9-7-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
PWDSYQZPFBFXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)CC5=CC=CO5)C |
Origin of Product |
United States |
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